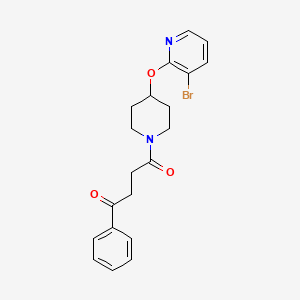

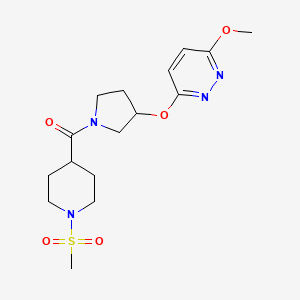

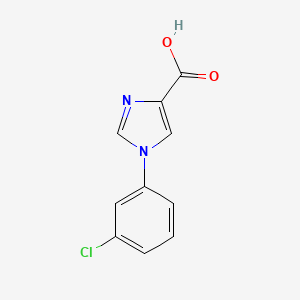

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been the subject of several studies exploring its mechanism of action and effects on living organisms.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research in heterocyclic chemistry has led to the development of methods for synthesizing various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds are synthesized through catalytic reactions under oxidative carbonylation conditions, employing palladium catalysis in combination with other reagents. Such processes are pivotal in creating compounds with potential pharmacological activities, including antitumor properties (Bacchi et al., 2005).

Antitumor Imidazotetrazines

The synthesis and study of imidazotetrazine derivatives, such as temozolomide, have been a significant area of research. These compounds have shown broad-spectrum antitumor activity, with specific derivatives acting as prodrugs that convert into active forms within the body to exert their therapeutic effects. The synthesis of such compounds involves complex chemical reactions, including interactions with alkyl and aryl isocyanates, showcasing the intricate chemistry involved in developing antitumor agents (Stevens et al., 1984).

Synthesis Avoiding Hazardous Reagents

Alternative synthetic routes have been explored to avoid the use of hazardous reagents like methyl isocyanate in the production of antitumor drugs like temozolomide. Such research underscores the importance of developing safer and more environmentally friendly synthetic methods in pharmaceutical chemistry (Wang et al., 1994).

Modifying Drug Metabolism

Investigations into modifying the metabolic profile of drugs to reduce metabolism mediated by enzymes like aldehyde oxidase (AO) have been conducted. By altering the chemical structure of compounds, researchers aim to enhance the drug's stability and efficacy, which is crucial for the development of effective therapies, especially in treating conditions like prostate cancer (Linton et al., 2011).

Pyridazine Derivatives

The synthesis of pyridazine derivatives and their reactions to form various compounds have been explored. Such research is foundational in heterocyclic chemistry, contributing to the development of new materials and potential therapeutic agents (Deeb et al., 1992).

properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h5-6,10,12H,1-4,7-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSCEGVKZSPUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

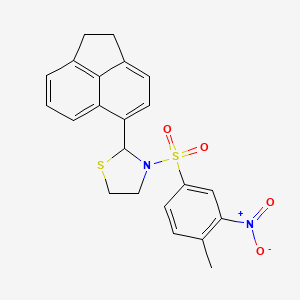

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)

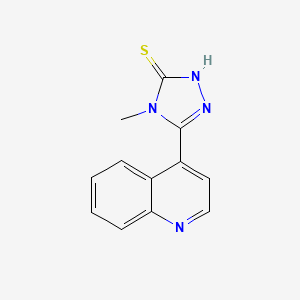

![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)

amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)